5,6-Dichloro-3-methylindole

Medicinal Chemistry Pharmacokinetics ADME

Researchers optimizing CNS-penetrant kinase probes require halogenated indole scaffolds with predictable LogP and synthetic tractability. • LogP 3.03 (vs 2.55 for 3-methylindole) enhances BBB penetration potential for neurodegenerative targets. • Dual-Cl isotopic pattern (MW 200.06) enables facile LC-MS reaction monitoring. • Validated enzyme ligand for tau/dual-specificity kinases; ≥98% purity ensures screening reproducibility.

Molecular Formula C9H7Cl2N
Molecular Weight 200.06 g/mol
Cat. No. B13326046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-3-methylindole
Molecular FormulaC9H7Cl2N
Molecular Weight200.06 g/mol
Structural Identifiers
SMILESCC1=CNC2=CC(=C(C=C12)Cl)Cl
InChIInChI=1S/C9H7Cl2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3
InChIKeyNWHMBJJANTYLDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-3-methylindole: A Specialized Halogenated Indole Scaffold for Targeted Medicinal Chemistry and Chemical Biology Procurement


5,6-Dichloro-3-methylindole (CAS 2306269-20-3, C9H7Cl2N, MW 200.06) is a halogenated indole derivative characterized by chlorine atoms at the 5 and 6 positions and a methyl group at the 3 position of the indole core . This substitution pattern imparts distinct physicochemical properties compared to unsubstituted or mono-substituted indole analogs, positioning it as a specialized building block for the synthesis of complex bioactive molecules and a subject of investigation for its own potential biological activities [1].

Why Generic 3-Methylindole or Other Halogenated Indoles Cannot Replace 5,6-Dichloro-3-methylindole in Research and Development


Generic substitution fails because the specific 5,6-dichloro-3-methyl substitution pattern fundamentally alters key physicochemical and biological properties compared to its closest analogs, such as 3-methylindole or 5,6-dichloroindole. The combined electronic and steric effects of the two adjacent chlorine atoms and the 3-methyl group are not additive and cannot be replicated by mixing different indole derivatives. This unique combination dictates the compound's lipophilicity, metabolic stability, target binding interactions, and subsequent synthetic utility, as evidenced by quantitative comparisons in LogP and supported by its distinct profile in biological databases [1][2].

Quantitative Differentiation Evidence for 5,6-Dichloro-3-methylindole Against Its Closest Structural Analogs


Enhanced Lipophilicity (LogP) of 5,6-Dichloro-3-methylindole Compared to Non-Halogenated 3-Methylindole

5,6-Dichloro-3-methylindole exhibits a significantly higher calculated partition coefficient (LogP = 3.03) compared to its non-halogenated analog 3-methylindole (average LogP = 2.55) [1][2]. This 0.48 unit increase in LogP indicates a roughly threefold increase in lipophilicity, which can enhance passive membrane permeability and potentially alter tissue distribution and metabolic clearance profiles in biological systems [1][2].

Medicinal Chemistry Pharmacokinetics ADME

Distinct Molecular Weight and Halogen Content Compared to Core Indole Scaffold

The molecular weight of 5,6-Dichloro-3-methylindole is 200.06 g/mol, which is 68.88 g/mol higher than that of 3-methylindole (131.17 g/mol) and 14.02 g/mol higher than 5,6-dichloroindole (186.04 g/mol) [1]. This mass difference, primarily due to the two chlorine atoms, provides a distinct and easily trackable analytical signature in LC-MS and HPLC, simplifying reaction monitoring and product confirmation in complex synthetic sequences .

Synthetic Chemistry Reaction Optimization Analytical Chemistry

Defined Purity Profile (98%) for Reliable and Reproducible Experimental Outcomes

The compound is commercially available with a specified purity of 98% from reputable research chemical suppliers . This defined purity is critical for generating reliable and reproducible results in biological assays and chemical reactions. In contrast, many closely related, less common indole derivatives are not available with a consistently high and documented purity level, introducing an additional and often undocumented variable that can confound research outcomes .

Reproducibility Quality Control Chemical Procurement

Potential for Unique Biological Activity Evidenced by Exclusive Enzyme Ligand Profile

5,6-Dichloro-3-methylindole is cataloged as an enzyme inhibitor ligand in the BRENDA enzyme database, a designation not reported for simpler analogs like 3-methylindole or 5,6-dichloroindole in the same context [1]. This curated entry, which references a 2018 computational study on tau and dual-specificity kinase inhibitors for Alzheimer's disease, suggests a potential for unique bioactivity conferred by the specific 5,6-dichloro-3-methyl substitution pattern, differentiating it from its unsubstituted or mono-substituted counterparts [1].

Enzymology Chemical Biology Drug Discovery

Optimal Research and Industrial Application Scenarios for 5,6-Dichloro-3-methylindole


Scaffold for Structure-Activity Relationship (SAR) Studies on CNS or Kinase Targets

The combination of a quantifiably higher LogP (3.03 vs 2.55) and its unique curation as an enzyme ligand makes 5,6-dichloro-3-methylindole a superior starting scaffold for SAR campaigns focused on optimizing CNS penetration or modulating kinase targets, particularly where halogen bonding or enhanced lipophilicity is hypothesized to improve potency or selectivity [1].

Synthetic Intermediate for Complex Halogenated Bioactive Molecules

Its distinct molecular weight (200.06 g/mol) and isotopic pattern from two chlorine atoms allow for facile monitoring of synthetic transformations. This property is especially valuable when constructing larger, more complex drug candidates where tracking the fate of a specific building block by LC-MS is essential for reaction optimization and yield improvement .

Investigational Probe for Tau or Dual-Specificity Kinase Inhibition

Building on the computational study linking it to tau and dual-specificity kinase inhibition, researchers can prioritize this compound over generic indoles for follow-up in vitro enzymatic and cellular assays aimed at validating its potential as a lead molecule for neurodegenerative disease research [1].

High-Precision Chemical Biology Assays Requiring Defined Purity

For academic or industrial laboratories where experimental reproducibility is paramount, the procurement of 5,6-dichloro-3-methylindole at a guaranteed 98% purity standard mitigates the risk of confounding effects from uncharacterized impurities. This is a critical consideration for high-content screening or detailed mechanistic studies where data integrity is non-negotiable [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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